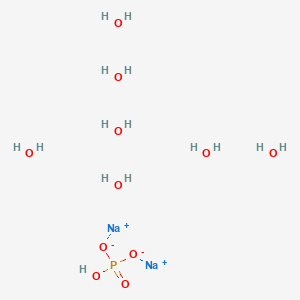
disodium;hydrogen phosphate;heptahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “disodium;hydrogen phosphate;heptahydrate” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical information that is freely accessible to researchers and the public.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation methods for disodium;hydrogen phosphate;heptahydrate involve various synthetic routes and reaction conditions. These methods typically require the use of hazardous chemicals, and appropriate personal protective equipment is recommended. The synthesis may involve multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods: Industrial production methods for this compound may include large-scale synthesis using automated systems and reactors. These methods are designed to optimize yield and purity while minimizing waste and environmental impact. The production process may involve stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: disodium;hydrogen phosphate;heptahydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired outcome, such as temperature, pressure, and solvent choice .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups .
Scientific Research Applications
disodium;hydrogen phosphate;heptahydrate has a wide range of scientific research applications across various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used to investigate cellular processes and molecular interactions. In medicine, this compound could be explored for its potential therapeutic properties, such as targeting specific diseases or conditions. In industry, it may be utilized in the development of new materials, pharmaceuticals, and chemical products .
Mechanism of Action
The mechanism of action of disodium;hydrogen phosphate;heptahydrate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor activation, or modulation of signaling pathways. Understanding the mechanism of action is crucial for developing new therapeutic applications and optimizing the compound’s efficacy and safety .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to disodium;hydrogen phosphate;heptahydrate can be identified using PubChem’s 2-D and 3-D neighboring sets. These neighboring sets allow researchers to find compounds with similar chemical structures and properties. Examples of similar compounds include those with similar functional groups or molecular frameworks .
Uniqueness: this compound’s uniqueness lies in its specific chemical structure and properties, which may offer distinct advantages over other similar compounds. These advantages could include higher potency, selectivity, or stability, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
disodium;hydrogen phosphate;heptahydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.H3O4P.7H2O/c;;1-5(2,3)4;;;;;;;/h;;(H3,1,2,3,4);7*1H2/q2*+1;;;;;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLIXCKOHOHGKQ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.OP(=O)([O-])[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H15Na2O11P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

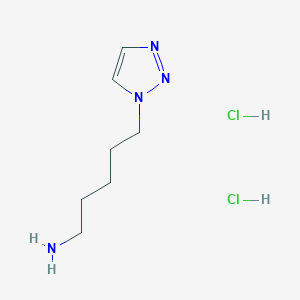



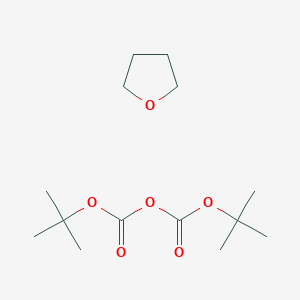
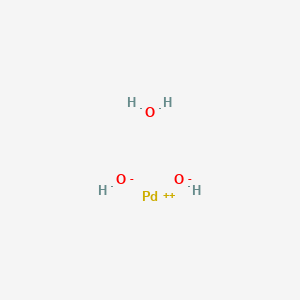
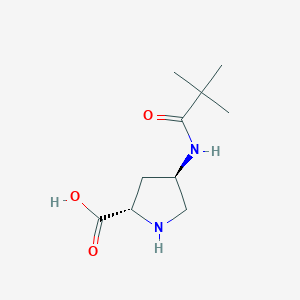
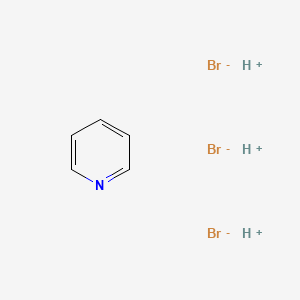
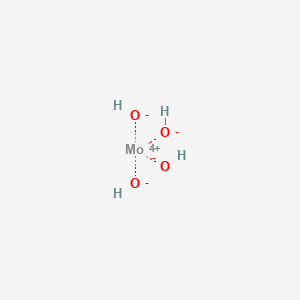
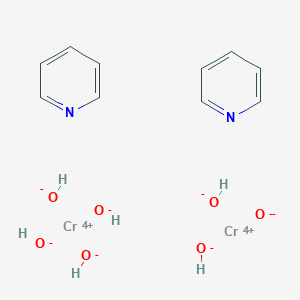
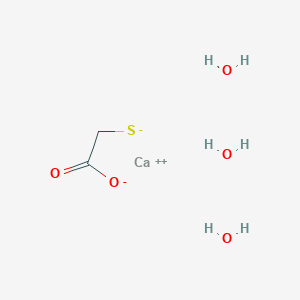

![sodium;(6S,7S)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8021149.png)
